molecular formula C9H19NO4 B13901547 trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid

trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid

Cat. No.: B13901547
M. Wt: 205.25 g/mol
InChI Key: JNAYWOYFLCHZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid (CAS: 1197-18-8) is a synthetic cyclohexane derivative with a trans-configuration of functional groups. Structurally, it features an aminomethyl group at the 4-position, a methyl group at the 1-position, and a hydroxyl group on the cyclohexanol backbone, coupled with a carbonic acid moiety . This compound is primarily recognized for its antifibrinolytic properties, functioning as a competitive inhibitor of plasminogen activation. It binds reversibly to lysine-binding sites on plasminogen, preventing its interaction with fibrin and thereby stabilizing blood clots .

Synthetically, the compound is derived via nucleophilic substitution reactions involving ammonium chloride and cyclohexane precursors, followed by crystallization and purification steps . It is commercially available in varying purities (e.g., 97%) and packaging sizes (10g to 250g), with prices ranging from ¥970 to ¥5,533 depending on scale .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

4-(aminomethyl)-1-methylcyclohexan-1-ol;carbonic acid

InChI

InChI=1S/C8H17NO.CH2O3/c1-8(10)4-2-7(6-9)3-5-8;2-1(3)4/h7,10H,2-6,9H2,1H3;(H2,2,3,4)

InChI Key

JNAYWOYFLCHZBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CN)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Direct Catalytic Reduction and Trans-Isomerization from Aromatic Precursors

One of the most industrially significant methods for preparing trans-4-(aminomethyl)-1-methyl-cyclohexanol carbonic acid involves the catalytic hydrogenation of aromatic precursors such as p-aminomethylbenzoic acid or its derivatives. This process simultaneously achieves reduction of the aromatic ring to a cyclohexane ring and trans-isomerization, producing the target trans isomer in a single step.

  • Process Conditions:

    • Catalyst: Ruthenium metal or ruthenium oxide supported on carriers like activated carbon, barium sulfate, or alumina.
    • Solvent: Aqueous or alkanol solutions of strong acids (hydrochloric acid, sulfuric acid, phosphoric acid, formic acid, acetic acid).
    • Temperature: 70°C to 200°C (preferably 80°C to 150°C).
    • Pressure: Hydrogen pressure from 20 to 200 kg/cm² gauge (preferably 50 to 150 kg/cm²).
    • Reaction Time: 0.5 to 20 hours.
  • Advantages:

    • High yield of trans isomer.
    • One-step process combining reduction and isomerization.
    • Suitable for industrial-scale production.
  • Yield and Purity:

    • High yield with excellent isomerization ratio.
    • Minimal deamination side reactions at controlled temperatures.

This method eliminates the conventional two-step process (separate reduction and isomerization) and is detailed in a patent describing the process from p-aminomethylbenzoic acid derivatives to trans-4-aminomethylcyclohexane-1-carboxylic acid with high efficiency.

Synthesis from 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate Intermediates

Another advanced preparation method involves multi-step structural conversions starting from p-xylene or terephthalic acid derivatives:

  • Key Steps:

    • Oxidation of methyl groups to carboxylic acid or aldehyde groups.
    • Reduction of aromatic rings to cyclohexane rings.
    • Conversion of hydroxyl groups in intermediates like 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate to primary amine precursors.
    • Hydrolysis or catalytic hydrogenolysis to yield 4-(aminomethyl)cyclohexanecarboxylic acid.
    • Isomerization of cis/trans mixtures to enrich the trans isomer via methods such as column chromatography or heating in acidic/basic media.
  • Process Highlights:

    • The hydroxy groups can be converted into leaving groups (halogen, tosylate) to facilitate nucleophilic substitution by amine precursors.
    • Hydrolysis is commonly performed in acidic or basic aqueous solutions.
    • Isomerization techniques are well documented in Japanese patent literature for efficient conversion to trans isomer.
  • Benefits:

    • Economical and scalable.
    • Enables large-scale production with controlled stereochemistry.
    • Provides flexibility in intermediate modifications for derivative synthesis.

This method is notable for its use of functional group transformations and is supported by detailed patent disclosures emphasizing cost-effectiveness and scalability.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Catalysts Conditions (Temp, Pressure) Yield (%) Purity & Stereochemistry Advantages
Catalytic reduction and trans-isomerization p-Aminomethylbenzoic acid or derivatives Ruthenium catalyst, strong acid solvent 70-200°C, 20-200 kg/cm² H₂, 0.5-20 h High (>85%) High trans isomer purity One-step, industrial scale
Multi-step oxidation, reduction, substitution p-Xylene, terephthalic acid derivatives Oxidants, reducing agents, amine precursors Varied; includes hydrolysis and substitution Moderate to High Cis/trans mixture converted to trans Economical, flexible intermediates
Azide reaction with formic acid derivatives trans-4-Methylcyclohexyl formic acid Sodium azide, polyphosphoric acid 20-50°C, 12-16 h ~85% High enantiomeric excess (99.7%) High stereochemical control

Comprehensive Research Findings and Notes

  • Stereochemical Control: The trans isomer of 4-(aminomethyl)-1-methyl-cyclohexanol carbonic acid is preferred due to its superior pharmaceutical and polymer properties. Methods that combine reduction and isomerization in one step using ruthenium catalysts are highly efficient.

  • Catalyst Selection: Ruthenium-based catalysts supported on various carriers provide excellent activity and selectivity. The choice of solvent and acid strength influences reaction kinetics and product stability.

  • Reaction Optimization: Temperature and hydrogen pressure must be carefully controlled to avoid side reactions such as deamination or over-reduction.

  • Isomerization Techniques: Post-synthesis isomerization of cis/trans mixtures can be achieved thermally or via chromatographic separation, with several documented protocols ensuring high purity trans isomer recovery.

  • Industrial Relevance: The described methods are scalable and have been patented for commercial production, indicating their robustness and economic viability.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acid derivatives, while reduction can yield different alcohols and amines .

Scientific Research Applications

Based on the search results, there is no information about the applications of "trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid." However, the search results do provide information on the applications of trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), which may be related.

T-AMCHA, also known as tranexamic acid, is an anti-fibrinolytic agent . Research indicates it accelerates barrier recovery and prevents epidermal hyperplasia . T-AMCHA has been recognized as a valuable raw material for producing a wide variety of pharmaceuticals or high molecular weight materials .

Scientific Research Applications of T-AMCHA:

  • Dermatology: T-AMCHA accelerates barrier recovery in both hairless mouse and human skin after injuries to the epidermis . It also reduces the degree of epidermal hyperplasia induced by repeated tape stripping or acetone treatment .
  • Protease Inhibition: T-AMCHA inhibits plasmin, a serine protease, which accelerates barrier recovery and inhibits epidermal hyperplasia induced by repeated barrier disruption .
  • Anti-fibrinolytic Agent: T-AMCHA is a well-known anti-plasmin reagent .
  • Stabilizing Agent: It can stabilize the interaction of amino acids of the recombinant kringle 1 domain of human plasminogen with omega-amino acids .
  • Inhibitor: T-AMCHA methylamide inhibits the physical interaction between urokinase-type plasminogen .
  • Monomer: It can be used as a monomer in the manufacture of plastic products . In this process, the notified substance is reacted with one or more other polymers .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Structure Mechanism IC50 (Plasmin Inhibition) Clinical Applications
trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid Cyclohexanol backbone with methyl, aminomethyl, and carbonic acid groups Plasminogen binding inhibition Not reported Investigational anticoagulant
Tranexamic acid Cyclohexanecarboxylic acid backbone Plasminogen lysine-site blockade 1.3 µM Surgery, menorrhagia, trauma
Epsilon-aminocaproic acid (EACA) Linear hexanoic acid Competitive plasminogen inhibition 130 µM Dental surgery, hereditary angioedema
p-Aminomethylbenzoic acid (PAMBA) Aromatic benzoic acid derivative Plasminogen binding inhibition 25 µM Gastrointestinal bleeding

Sources:

Efficacy in Hemorrhage Control

In clinical settings, tranexamic acid reduces postoperative blood loss by 29–54% in cardiac surgery, outperforming EACA and PAMBA in transfusion reduction . Meta-analyses confirm its superiority in reducing mortality (40% reduction in upper gastrointestinal bleeding) and menstrual blood loss (34–57.9% reduction) compared to placebo .

Table 2: Clinical Efficacy in Cardiac Surgery

Compound Blood Loss Reduction (%) Transfusion Requirement Reduction (%)
Tranexamic acid 29–54 43
Aprotinin 50–60 60
EACA 10–20 Not significant
This compound Under investigation Under investigation

Sources:

Biological Activity

Trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid is a chemical compound characterized by a cyclohexane ring with specific functional groups that impart unique biological activities. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO3C_8H_{17}NO_3. The structural features include:

  • A cyclohexane ring
  • An aminomethyl group at the 4-position
  • A methyl group at the 1-position
  • A hydroxyl group contributing to its acidity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the function of proteins and enzymes. This interaction may modulate enzymatic activities, making it a potential candidate for therapeutic applications .

1. Enzyme Interaction

Research indicates that this compound can act as a ligand for various enzymes. Its ability to form hydrogen bonds enhances its binding affinity, which could lead to inhibition or activation of enzymatic pathways .

2. Therapeutic Potential

In studies related to wound healing, trans-4-(Aminomethyl)cyclohexane carboxylic acid (a related compound) has demonstrated anti-fibrinolytic activity, promoting barrier recovery in epidermal tissues. This suggests that this compound may similarly aid in tissue repair processes by inhibiting proteolytic enzymes associated with wound healing .

3. Pharmacological Applications

The compound is being explored for its role as a precursor in the synthesis of pharmaceutical agents. It has been investigated for potential applications in treating conditions related to protease activity, such as skin disorders and other inflammatory conditions .

Case Study 1: Wound Healing

In a controlled study, the application of a formulation containing this compound accelerated the recovery of epidermal barriers in models subjected to repeated injury. The results indicated a significant reduction in epidermal hyperplasia when compared to untreated controls, highlighting its potential as a therapeutic agent in dermatological applications .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit serine proteases involved in inflammatory responses, suggesting that it may serve as a therapeutic agent for managing inflammatory diseases .

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from similar compounds:

Compound NameStructureBiological Activity
Trans-4-(Aminomethyl)cyclohexanolLacks methyl group at 1-positionModerate enzyme interaction
Trans-4-(Aminomethyl)-cyclohexanecarboxylic acidContains carboxylic acid groupAnti-fibrinolytic properties
Trans-4-(Aminomethyl)-1-methyl-cyclohexanoneContains ketone groupReduced biological activity

Q & A

Q. What are the established synthetic routes for trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid, and how do reaction conditions impact stereochemical purity?

Methodological Answer: Synthesis typically begins with substituted cyclohexanone intermediates (e.g., methyl trans-4-formylcyclohexanecarboxylate, CAS 54274-80-5) , where carbonyl groups at C(1) and C(4) are functionalized stepwise. Key steps include:

  • Reductive amination of the formyl group to introduce the aminomethyl moiety.
  • Protection/deprotection strategies (e.g., tert-butyl carbamate in trans-4-(Boc-aminomethyl) derivatives ) to prevent side reactions.
  • Acid-catalyzed cyclization to form the carbonic acid moiety.
    Stereochemical outcomes depend on solvent polarity, temperature, and catalysts (e.g., chiral catalysts for enantioselective synthesis). Contradictions in reported yields (e.g., 50–85%) highlight the need for rigorous optimization of reaction time and stoichiometry .

Q. How can researchers confirm the stereochemistry and purity of this compound post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • NMR spectroscopy : Key signals include coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons in cyclohexane rings) .
  • HPLC-MS : Quantifies purity (>98% by area-under-curve analysis) and detects diastereomeric impurities .
  • Melting point analysis : Compare with literature values (e.g., mp 217–219°C for hydrochloride derivatives ).

Q. What are the critical challenges in purifying this compound?

Methodological Answer:

  • Hydrophilicity : High water solubility complicates solvent extraction; use polar aprotic solvents (e.g., DMF) or ion-exchange chromatography .
  • Degradation risks : Acidic conditions may hydrolyze the carbonic acid group; maintain pH 6–8 during purification .
  • Byproduct removal : Residual Boc-protected intermediates (from ) require selective deprotection with TFA/water mixtures.

Advanced Research Questions

Q. How does the compound’s conformation influence its interaction with carbonic anhydrase isoforms?

Methodological Answer: The trans-aminomethyl group adopts a chair conformation, positioning the NH2 and OH groups for hydrogen bonding with enzyme active sites (e.g., hCA II and IV). Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≈ −8.5 kcal/mol) by simulating interactions with Zn<sup>2+</sup> in the catalytic pocket . Experimental validation via isothermal titration calorimetry (ITC) corroborates these models, with Kd values in the µM range .

Q. What strategies resolve contradictions in reported inhibitory potency across enzymatic assays?

Methodological Answer: Discrepancies arise from:

  • Buffer conditions : Tris-HCl vs. HEPES buffers alter ionization of the carbonic acid group, affecting binding .
  • Enzyme source : Recombinant vs. tissue-extracted isoforms (e.g., hCA I vs. IV) have divergent active-site geometries.
    To standardize results, use:
  • Steady-state kinetics (e.g., stopped-flow CO2 hydration assays) under uniform pH and temperature .
  • Mutagenesis studies to identify residue-specific interactions (e.g., Thr<sup>199</sup> in hCA II) .

Q. How can computational models predict the compound’s stability under physiological conditions?

Methodological Answer:

  • DFT calculations : Estimate hydrolysis rates of the carbonic acid group using transition-state theory (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics (MD) simulations : Simulate blood plasma conditions (pH 7.4, 310 K) to assess conformational stability over 100-ns trajectories .
  • In vitro validation : Compare half-life (t½) in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis OptimizationReductive amination, chiral HPLC
Stereochemical AnalysisX-ray crystallography, NOESY NMR
Enzymatic InhibitionITC, stopped-flow assays
Computational ModelingAutoDock Vina, DFT/MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.